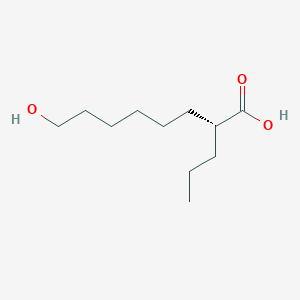

Octanoic acid, 8-hydroxy-2-propyl-, (2R)-

Description

Context within Branched-Chain and Hydroxylated Fatty Acids

This compound belongs to two significant classes of fatty acids: branched-chain fatty acids (BCFAs) and hydroxylated fatty acids. BCFAs are characterized by the presence of one or more alkyl branches on the carbon chain. They are found in various natural sources and are known to have diverse biological roles. Hydroxylated fatty acids, featuring one or more hydroxyl groups, are also widespread in nature and participate in various metabolic pathways. The combination of both a branch and a hydroxyl group in a single molecule suggests the potential for unique physicochemical properties and biological activities.

Structural Features and Stereochemical Significance of the (2R)-Configuration

The core structure of (2R)-8-hydroxy-2-propyl-octanoic acid is an octanoic acid backbone. The presence of a propyl group at the C-2 position introduces a chiral center. The "(2R)-" designation indicates a specific three-dimensional arrangement of the substituents around this chiral carbon. This stereoisomerism is crucial as different enantiomers of a molecule can exhibit markedly different biological activities. The terminal 8-hydroxy group adds a polar functional group to the otherwise nonpolar fatty acid chain, influencing its solubility and potential for intermolecular interactions.

Overview of Current Academic Research Landscape

A review of the current academic literature indicates that while research exists on related compounds such as 8-hydroxyoctanoic acid and other branched-chain fatty acids, there is a notable scarcity of studies focusing specifically on (2R)-8-hydroxy-2-propyl-octanoic acid. Research on fatty acid 2-hydroxylase (FA2H) has shown it catalyzes the formation of (R)-2-hydroxy long-chain fatty acids, suggesting a potential area for investigating the biosynthesis of related structures. nih.gov The study of hydroxylated fatty acids has revealed their potential as anti-proliferative agents and modulators of chemosensitivity in cancer cells. nih.gov The synthesis of structurally similar chiral molecules, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids, highlights the methodologies that could be adapted for the stereoselective synthesis of (2R)-8-hydroxy-2-propyl-octanoic acid. elsevierpure.com

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Molecular Formula | C11H22O3 | Based on structural components. |

| Molecular Weight | 202.29 g/mol | Calculated from the molecular formula. |

| Chiral Centers | 1 (at C-2) | The propyl group at the second carbon creates a stereocenter. |

| Functional Groups | Carboxylic acid, Hydroxyl group, Alkyl branch | These groups determine the chemical reactivity and physical properties. |

Detailed Research Findings

Insights from 8-Hydroxyoctanoic Acid Research

Studies on 8-hydroxyoctanoic acid, the parent omega-hydroxy fatty acid, show its involvement in various biological processes. It is a known component of royal jelly and can be produced via microbial fermentation. elsevierpure.com The synthesis of 8-hydroxyoctanoic acid has been achieved through various chemical routes, which could potentially be adapted for the production of its branched-chain derivatives.

Insights from Branched-Chain Fatty Acid Research

Branched-chain fatty acids are recognized for their role in membrane fluidity and as signaling molecules. The position and nature of the branch significantly influence their physical and biological properties. A propyl group at the C-2 position, as seen in the subject compound, would be expected to introduce steric hindrance that could affect its metabolism and interaction with enzymes.

Insights from Stereoselective Synthesis

The stereospecific synthesis of chiral molecules is a well-established field in organic chemistry. Techniques such as the use of chiral auxiliaries or enantioselective catalysts are employed to produce a single desired stereoisomer. For instance, the synthesis of other chiral hydroxy acids has been achieved with high stereoselectivity, indicating that the synthesis of (2R)-8-hydroxy-2-propyl-octanoic acid is feasible. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

824961-10-6 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(2R)-8-hydroxy-2-propyloctanoic acid |

InChI |

InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

HKUMXVZOWDJVID-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](CCCCCCO)C(=O)O |

Canonical SMILES |

CCCC(CCCCCCO)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Octanoic Acid, 8 Hydroxy 2 Propyl , 2r and Its Stereoisomers/analogues

Chemical Synthesis Approaches

The chemical synthesis of structurally complex fatty acids like Octanoic acid, 8-hydroxy-2-propyl-, (2R)- requires precise control over stereochemistry and functional group placement.

Total Synthesis Strategies for Branched Hydroxy Fatty Acids

The total synthesis of branched hydroxy fatty acids often involves multi-step sequences that build the carbon skeleton and introduce the necessary functional groups at specific positions. A common strategy involves the creation of a branched-chain fatty acid, which is then followed by terminal hydroxylation.

The synthesis of branched-chain fatty acids can be accomplished through various methods. One approach involves the use of fatty acid synthase (FASN), which can incorporate methylmalonyl-CoA instead of malonyl-CoA to create methyl-branched fatty acids. nih.govnih.gov While FASN is known for its promiscuity in using methylmalonyl-CoA, the incorporation of larger alkyl groups like propylmalonyl-CoA is less common and would likely require engineered enzymes. nih.govnih.gov

Another approach involves the use of α-keto acid primers derived from the degradation of amino acids like valine and leucine, which can lead to the formation of iso- and anteiso-monomethyl-branched fatty acids. wikipedia.org The synthesis of a 2-propyl branched fatty acid would likely necessitate a custom synthetic route, possibly involving the alkylation of a malonic ester derivative followed by decarboxylation.

Once a suitable branched fatty acid precursor is obtained, terminal (ω-) hydroxylation can be achieved. While challenging due to the unactivated nature of the terminal methyl group, methods for the total synthesis of ultra-long-chain (O-acyl)-ω-hydroxy fatty acids have been developed, often guided by mass spectrometry. nih.gov

Stereoselective Synthesis of the (2R)-Enantiomer

Achieving the desired (2R)-stereochemistry at the carbon alpha to the carboxylic acid is a critical challenge. Several stereoselective synthetic methods can be envisioned for this purpose.

One powerful strategy is the use of chiral auxiliaries. For instance, an Evans auxiliary can be used to direct the alkylation of a propionyl group to introduce the propyl branch stereoselectively. Subsequent removal of the auxiliary would yield the chiral carboxylic acid.

Organocatalysis offers another avenue for asymmetric synthesis. For example, the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes has been demonstrated, which can then be converted to 3-hydroxy fatty acids with high enantiomeric purity. mdpi.com A similar strategy could potentially be adapted to create the (2R)-configuration at the 2-position.

Furthermore, stereoselective synthesis of complex molecules containing multiple chiral centers, such as certain amino-hydroxypropanoic acids, has been achieved starting from common chiral building blocks like Garner's aldehyde. elsevierpure.com This highlights the potential of using a chiral pool approach to construct the desired (2R)-stereocenter.

Derivatization and Functionalization of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid and hydroxyl groups of hydroxy fatty acids are amenable to a wide range of chemical modifications, which is crucial for their analysis and for the synthesis of derivatives with altered properties.

Esterification of the Carboxylic Acid: The carboxylic acid group is commonly converted to its methyl ester (FAME) prior to gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility. rsc.org This is typically achieved using reagents like boron trifluoride (BF₃) in methanol (B129727) or acidic methanol solutions. rsc.org

Derivatization of the Hydroxyl Group: The hydroxyl group also requires derivatization for GC-MS analysis. rsc.org Silylation, to form a trimethylsilyl (B98337) (TMS) ether, is a common method that yields characteristic fragmentation patterns in mass spectrometry, aiding in structure elucidation. rsc.org Alternatively, a one-step procedure using methyl iodide can simultaneously generate methyl esters and methyl ethers. nih.gov More recently, specialized derivatization reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) have been developed for the comprehensive identification of 2- and 3-hydroxy fatty acids by liquid chromatography-mass spectrometry (LC-MS). nih.gov

These derivatization techniques are essential for both the qualitative and quantitative analysis of hydroxy fatty acids in complex biological matrices.

Synthesis of Structural Analogues with Varied Branching and Hydroxylation Patterns

The synthesis of structural analogues of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- with different branching and hydroxylation patterns can provide valuable insights into structure-activity relationships.

Varied Branching: The synthesis of fatty acids with different branch points and alkyl chain lengths can be achieved by modifying the starting materials in the synthetic routes described above. For instance, using different alkyl halides in a malonic ester synthesis would allow for the introduction of various alkyl branches at the 2-position. The use of different branched-chain amino acids as precursors in biosynthetic approaches could also lead to a variety of branched-chain fatty acids. wikipedia.org

Varied Hydroxylation: The position of the hydroxyl group can also be varied. While terminal (ω-) hydroxylation is a key feature of the target molecule, synthetic strategies can be designed to introduce hydroxyl groups at other positions. For instance, the hydration of a carbon-carbon double bond at a specific position in a fatty acid precursor can lead to a secondary alcohol. Enzymatic methods, in particular, offer a high degree of regioselectivity for hydroxylation at various positions along the fatty acid chain. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis

Enzymatic and chemoenzymatic approaches offer several advantages over purely chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Routes for Hydroxylation of Branched Octanoic Acid Precursors

Enzymes, particularly from the cytochrome P450 superfamily, are well-known for their ability to hydroxylate fatty acids. frontiersin.org

Cytochrome P450 Monooxygenases: Cytochrome P450 enzymes can catalyze the hydroxylation of fatty acids at various positions, including the terminal (ω) carbon. nih.gov The regioselectivity of these enzymes is often dependent on the chain length and structure of the fatty acid substrate. nih.gov For example, cytochrome P450 4A1 has been shown to efficiently hydroxylate the ω-position of the branched fatty acid 11-methyllauric acid. nih.gov This suggests that a suitably chosen or engineered P450 enzyme could be used for the terminal hydroxylation of a 2-propyloctanoic acid precursor.

Other Hydroxylating Enzymes: Besides P450s, other enzymes like fatty acid hydratases can be used to introduce hydroxyl groups. These enzymes catalyze the addition of water to carbon-carbon double bonds. mdpi.com For instance, an oleate (B1233923) hydratase from Stenotrophomonas maltophilia has been used to produce 10-hydroxystearic acid with high conversion rates. mdpi.com This approach would require a precursor with a double bond at the desired position for hydroxylation.

The following table summarizes some key enzymatic features for fatty acid hydroxylation:

| Enzyme Class | Typical Reaction | Selectivity | Reference |

| Cytochrome P450 | Mono-hydroxylation | Can be highly regioselective (e.g., ω-hydroxylation) | nih.gov |

| Fatty Acid Hydratase | Hydration of C=C bonds | Position of hydroxylation depends on double bond location | mdpi.com |

| Lipoxygenase | Dioxygenation | Produces hydroperoxy fatty acids | researchgate.net |

Microbial Production Platforms for (ω)-Hydroxylated Fatty Acids

The biotechnological synthesis of (ω)-hydroxylated fatty acids leverages a diverse array of microbial hosts and enzymatic systems capable of regioselectively introducing a hydroxyl group at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) positions of a fatty acid chain. These microbial platforms are attractive alternatives to traditional chemical synthesis due to their high specificity and operation under milder reaction conditions. wur.nlnih.gov Recombinant Escherichia coli is a widely engineered host for producing these valuable bifunctional molecules. nih.gov Other significant platforms include oleaginous yeasts like Yarrowia lipolytica and various fungi and bacteria that naturally produce hydroxylating enzymes. frontiersin.org

The core of these microbial factories lies in the specific fatty acid-hydroxylating enzymes they employ. nih.gov These enzymes dictate the position of hydroxylation and the range of acceptable fatty acid substrates. The primary classes of enzymes utilized are:

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is particularly significant for its ability to hydroxylate a wide variety of fatty acids. researchgate.net P450s are categorized based on their regioselectivity, with ω-hydroxylases being responsible for terminal and sub-terminal hydroxylation. researchgate.netnih.gov For instance, the P450 BM3 from Bacillus megaterium and its variants are extensively studied and engineered for this purpose. nih.gov Another example is the CYP153A family from bacteria like Marinobacter aquaeolei, which has been identified as a fatty acid ω-hydroxylase with a broad substrate range for medium- to long-chain fatty acids. rsc.org

Fatty Acid Hydratases (FAHs): These enzymes catalyze the stereospecific and regiospecific addition of water to a carbon-carbon double bond in unsaturated fatty acids. wur.nluniba.it Oleate hydratases (OhyA), for example, specifically add a water molecule to the Δ9 double bond of unsaturated fatty acids to produce 10-hydroxy fatty acids. uniba.itnih.gov Whole-cell biocatalysts, such as E. coli expressing the oleate hydratase from Elizabethkingia meningoseptica, have been successfully used to produce (R)-10-hydroxystearic acid from oleic acid derived from waste cooking oils. nih.gov

Other Hydroxylating Enzymes: Lipoxygenases, 12-hydroxylases, and diol synthases also contribute to the diversity of microbial hydroxy fatty acid production, although they often target different positions along the fatty acid chain. nih.gov

The selection of the microbial host is as critical as the choice of enzyme. An ideal host should possess a high tolerance to the potential toxicity of free fatty acids and the hydroxylated products, and its metabolic pathways should be amenable to engineering to channel precursors towards the desired product. nih.govnih.gov

Table 1: Examples of Microbial Systems for (ω)-Hydroxylated Fatty Acid Production

| Enzyme System | Microbial Host | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| P450BM3 Monooxygenase | Escherichia coli | Medium-Chain Fatty Acids | ω-1/2/3 Hydroxy Fatty Acids | nih.gov |

| CYP153A Monooxygenase | Marinobacter aquaeolei | C10-C18 Fatty Acids | ω-Hydroxy Fatty Acids | rsc.org |

| Oleate Hydratase (Em_OhyA) | Escherichia coli (recombinant) | Oleic Acid, Waste Cooking Oils | (R)-10-Hydroxystearic Acid | uniba.itnih.gov |

| P450 from Sphingomonas paucimobilis | Sphingomonas paucimobilis | C12:0 - C17:0 Fatty Acids | α-Hydroxy Fatty Acids | researchgate.net |

Optimization of Biotransformation Processes for Yield and Stereoselectivity

Maximizing the efficiency of microbial production of hydroxylated fatty acids requires a multi-faceted optimization strategy that addresses enzyme performance, host metabolism, and bioprocess conditions. The primary goals are to increase the product titer (concentration), yield (product per substrate), and stereoselectivity.

Enzyme and Metabolic Engineering: Protein engineering is a powerful tool to enhance the properties of hydroxylating enzymes. By introducing specific mutations, researchers can improve an enzyme's activity, stability, and regioselectivity. A notable example involves the CYP153A monooxygenase, where mutating a single amino acid (G307A) resulted in a 2- to 20-fold increase in activity towards fatty acids. rsc.org

Metabolic engineering of the host organism is crucial for channeling metabolic flux towards the target product and away from competing pathways. nih.gov Key strategies include:

Enhancing Precursor Supply: Overexpressing genes involved in fatty acid synthesis or modifying regulators can increase the intracellular pool of fatty acid substrates. In E. coli, co-expressing a selected thioesterase gene (e.g., CcFatB1) with the fatty acid metabolism regulator fadR has been shown to boost the production of medium-chain hydroxy fatty acids. nih.gov

Blocking Competing Pathways: Deleting genes responsible for fatty acid degradation (e.g., fadD) prevents the breakdown of the product and substrate, thereby increasing the net yield. nih.gov

Improving Cofactor Regeneration: Many P450 monooxygenases require cofactors like NADPH. Engineering the host's central metabolism to improve the regeneration of these cofactors is essential for sustained enzyme activity.

Culture Conditions: Factors such as pH, temperature, and oxygen supply must be carefully controlled. researchgate.net For oxygen-dependent enzymes like P450s, ensuring adequate aeration and agitation is vital for catalytic activity. researchgate.net

Media Composition: The choice and concentration of carbon and nitrogen sources can significantly influence cell growth and lipid production. researchgate.netbiorxiv.org For instance, using renewable feedstocks like glycerol (B35011) or fatty acids from waste oils can reduce costs and improve sustainability. nih.govnih.govnih.gov One study found that a dextrose concentration of 50-60 g/L was optimal for lipid production in the fungus Trichoderma viride. researchgate.net

Use of Additives: The low aqueous solubility of fatty acid substrates can limit their availability to the microbial cells. The addition of surfactants or organic solvents can improve substrate dispersion and uptake, leading to higher product yields. researchgate.net

The combination of these strategies has led to significant improvements in the production of hydroxylated fatty acids. For example, an engineered E. coli strain, supplemented with glycerol, achieved a titer of 144 mg/L for medium-chain ω-1/2/3 hydroxy fatty acids. nih.gov In another case, the biocatalytic hydration of fatty acids from waste cooking oils followed by chemical modification yielded purified (R)-10-hydroxystearic acid methyl ester with a 30% product yield. uniba.it

Table 2: Strategies for Optimizing Hydroxylated Fatty Acid Production

| Optimization Level | Strategy | Example/Finding | Reference(s) |

|---|---|---|---|

| Enzyme Engineering | Site-Directed Mutagenesis | G307A mutation in CYP153A increased activity 2- to 20-fold. | rsc.org |

| Metabolic Engineering | Enhance Precursor Supply | Overexpression of thioesterase and fadR in E. coli. | nih.gov |

| Metabolic Engineering | Block Degradation | Deletion of the fadD gene in E. coli. | nih.gov |

| Process Optimization | Fermentation Conditions | Optimal dextrose concentration of 50-60 g/L for T. viride. | researchgate.net |

| Process Optimization | Feedstock | Use of waste cooking oils as a sustainable substrate. | nih.gov |

| Process Optimization | Process Design | One-pot hydration-esterification cascade using hydratase and lipase. | wur.nl |

Stereochemical Investigations and Enantiomeric Purity Assessment

Methods for Stereochemical Elucidation of the (2R)-Configuration

The absolute configuration of a chiral molecule can be determined through a variety of advanced analytical methods. These techniques are designed to differentiate between the spatial arrangements of the substituents around the chiral center.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a cornerstone technique for the separation and elucidation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for the separation of chiral carboxylic acids. For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has demonstrated high efficiency in resolving chiral imidazolines under reversed-phase conditions. nih.gov The choice of mobile phase, typically a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, plays a crucial role in achieving optimal separation. The pH of the mobile phase is a key parameter to control the ionization state of the carboxylic acid, which in turn influences its interaction with the CSP. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy, a powerful tool for structural elucidation, can be adapted to distinguish between enantiomers through the use of chiral shift reagents (CSRs). These reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding protons and carbons in the NMR spectrum, allowing for their differentiation and quantification. While this technique can be effective, the induced shifts are often small, necessitating high-resolution instrumentation. researchgate.net The use of chiral derivatizing agents that covalently bind to the analyte to form diastereomers which can then be readily distinguished by standard NMR is another common approach.

A summary of common chiral stationary phases used in HPLC for the separation of chiral acids is presented in the table below.

| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phase Conditions | Mechanism of Separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Chiralpak IB | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water, Methanol/Water | Combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water, Methanol/Water | Similar to cellulose-based phases, relying on steric and polar interactions within the chiral grooves of the polysaccharide. |

| Cyclodextrin-based phases | Cyclobond | Reversed Phase: Acetonitrile/Water with buffer | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. |

Impact of Chirality on Molecular Interactions and Recognition (Theoretical and Model Studies)

The chirality of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- profoundly influences its interaction with other chiral molecules, a phenomenon known as chiral recognition. Theoretical and computational modeling studies provide valuable insights into the molecular basis of these interactions.

Molecular docking simulations can be employed to predict the binding orientation and affinity of each enantiomer to a chiral receptor, such as an enzyme active site or a chiral stationary phase. These models often reveal that the different spatial arrangements of the propyl group and the carboxylic acid at the chiral center lead to distinct intermolecular interactions, such as hydrogen bonds and van der Waals forces. For one enantiomer, these interactions may be favorable, leading to a stable complex, while for the other enantiomer, steric clashes may prevent optimal binding.

Quantitative Structure-Property Relationship (QSPR) studies can further elucidate the factors governing chiral recognition. For example, a study on chiral imidazolines demonstrated a strong correlation between the logarithm of the retention factor (log k) and the calculated water solubility (logS), indicating the significant role of polarity in the enantioselective separation process on a Chiralpak® IB® column. nih.gov Such studies help in understanding the separation mechanism and in the rational design of more effective chiral selectors.

Chromatographic Techniques for Enantiomeric Separation and Quantification

The accurate separation and quantification of enantiomers are critical for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. Chiral HPLC is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The development of a robust chiral HPLC method involves the systematic screening of different chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers. researchgate.net The selection of the appropriate CSP is often based on the chemical nature of the analyte. For carboxylic acids like Octanoic acid, 8-hydroxy-2-propyl-, (2R)-, polysaccharide-based CSPs are generally a good starting point.

Once a suitable separation method is established, quantification is typically performed using a UV detector. The peak area of each enantiomer is proportional to its concentration in the sample. The enantiomeric excess can then be calculated using the following formula:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] are the concentrations (or peak areas) of the (R)- and (S)-enantiomers, respectively.

The table below summarizes typical parameters evaluated during the development of a chiral HPLC method.

| Parameter | Description | Typical Values/Observations |

| Retention Factor (k') | A measure of the retention of an analyte on the column. | Values between 2 and 10 are generally desired for good resolution and reasonable analysis time. |

| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation. | The higher the α value, the better the separation. |

| Resolution (Rs) | A measure of the degree of separation between two peaks. | A value of Rs ≥ 1.5 indicates baseline separation. |

| Mobile Phase Composition | The type and ratio of solvents used to elute the analytes. | The polarity and pH of the mobile phase significantly impact retention and selectivity. |

| Column Temperature | The temperature at which the separation is performed. | Can affect the efficiency and selectivity of the separation. |

Metabolic Fates and Biochemical Transformations in Model Systems

Pathways of Degradation and Turnover in Biological Models

The degradation of (2R)-8-hydroxy-2-propyl-octanoic acid is presumed to follow pathways established for other branched-chain fatty acids, primarily involving peroxisomal oxidation. The presence of a propyl group at the α-carbon (C2) sterically hinders direct entry into the mitochondrial β-oxidation spiral, a common fate for straight-chain fatty acids. Therefore, an initial α-oxidation step is likely required.

This process would involve the hydroxylation of the α-carbon, followed by the removal of the original carboxyl group, effectively shortening the carbon chain by one atom and shifting the propyl group to the new β-position. Subsequently, the molecule can undergo peroxisomal β-oxidation. The terminal hydroxyl group may also be a target for oxidation, potentially leading to the formation of a dicarboxylic acid, although this is dependent on the substrate specificity of the involved alcohol and aldehyde dehydrogenases. nih.gov

The turnover rate of this BCHFA in biological models has not been specifically determined. However, the metabolism of branched-chain fatty acids is generally slower than that of their straight-chain counterparts due to the additional enzymatic steps required for their breakdown.

Elucidation of Enzymes Involved in Metabolic Processing of Branched Hydroxy Fatty Acids

The enzymatic machinery for the metabolism of branched-chain hydroxy fatty acids is primarily located in the peroxisomes. Based on studies of structurally similar compounds, several key enzymes are likely involved in the processing of (2R)-8-hydroxy-2-propyl-octanoic acid.

| Enzyme Class | Specific Enzyme (Example) | Putative Role in Metabolism of (2R)-8-hydroxy-2-propyl-octanoic acid |

| Acyl-CoA Synthetase | Long-chain acyl-CoA synthetase | Activation of the fatty acid to its CoA ester, a prerequisite for metabolism. |

| Dioxygenase | Phytanoyl-CoA hydroxylase (PAHX) | Catalyzes the α-hydroxylation of branched-chain acyl-CoAs. While PAHX has a known affinity for 3-methyl-branched fatty acids, its substrate specificity may extend to other branched structures. semanticscholar.org |

| Lyase | 2-hydroxyphytanoyl-CoA lyase | Cleavage of the 2-hydroxyacyl-CoA intermediate during α-oxidation. nih.gov |

| Dehydrogenase | Acyl-CoA oxidase | The first step of peroxisomal β-oxidation, introducing a double bond. libretexts.org |

| Hydratase/Dehydrogenase | Multifunctional enzyme (e.g., L-bifunctional protein) | Catalyzes the hydration and subsequent dehydrogenation steps in peroxisomal β-oxidation. |

| Thiolase | Peroxisomal thiolase | Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA or other short-chain acyl-CoAs. nih.gov |

| Alcohol Dehydrogenase | Not specified | Oxidation of the terminal hydroxyl group to an aldehyde. nih.gov |

| Aldehyde Dehydrogenase | Not specified | Oxidation of the aldehyde to a carboxylic acid, forming a dicarboxylic acid. nih.gov |

This table is constructed based on the known metabolism of other branched-chain and hydroxy fatty acids and represents a putative pathway for (2R)-8-hydroxy-2-propyl-octanoic acid.

Bioconversion to Downstream Metabolites and Conjugates (e.g., acyl-CoAs)

The initial and obligatory step in the metabolism of (2R)-8-hydroxy-2-propyl-octanoic acid is its activation to the corresponding acyl-CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and coenzyme A. nih.gov The resulting (2R)-8-hydroxy-2-propyl-octanoyl-CoA is the central intermediate that can then enter the various catabolic pathways.

Following α- and subsequent β-oxidation, the carbon skeleton of (2R)-8-hydroxy-2-propyl-octanoic acid is broken down into smaller acyl-CoA units. Due to its initial 11-carbon backbone (octanoic acid plus a three-carbon propyl group), the final products of its complete oxidation would likely include a mixture of acetyl-CoA (a two-carbon unit) and propionyl-CoA (a three-carbon unit). Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. nih.gov

The ω-hydroxy group could also be a site for conjugation, such as glucuronidation or sulfation, which are common detoxification pathways for hydroxylated compounds, although this is less studied for fatty acids compared to xenobiotics.

Role in Specific Metabolic Pathways (e.g., mitochondrial biogenesis in animal models)

While direct evidence for (2R)-8-hydroxy-2-propyl-octanoic acid is lacking, other medium-chain fatty acids (MCFAs) and branched-chain fatty acids have been shown to influence key metabolic pathways, including mitochondrial biogenesis. For instance, treatment with decanoic acid (C10), a straight-chain fatty acid, has been demonstrated to increase mitochondrial content in fibroblasts. nih.gov This effect is often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), master regulators of lipid metabolism and mitochondrial function. nih.gov It is plausible that (2R)-8-hydroxy-2-propyl-octanoic acid, as a lipid molecule, could also act as a signaling molecule to modulate gene expression related to mitochondrial proliferation.

The molecular and cellular effects of branched-chain fatty acids are an area of active research. Fatty acids and their derivatives can act as signaling molecules, influencing transcription factors that regulate gene expression. annualreviews.org

AMPK Activation: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways, such as fatty acid oxidation, and inhibits anabolic processes. nih.gov Some fatty acids can indirectly activate AMPK by altering the cellular AMP/ATP ratio through their metabolism or by causing mild mitochondrial stress. nih.gov While not directly demonstrated for (2R)-8-hydroxy-2-propyl-octanoic acid, this remains a potential mechanism of action.

Gene Expression: Branched-chain fatty acids have been shown to alter the expression of genes involved in lipid synthesis and inflammation in human adipose cells. nih.govnih.gov For example, certain iso-branched-chain fatty acids can decrease the expression of genes associated with lipid metabolism (e.g., SCD1, ELOVL6) and inflammation. nih.gov The impact of (2R)-8-hydroxy-2-propyl-octanoic acid on gene expression would likely depend on its ability to interact with nuclear receptors like PPARs and other transcription factors.

Research Findings on Related Fatty Acids and Gene Expression

| Fatty Acid Type | Model System | Key Gene Expression Changes | Potential Implication |

| Iso-branched-chain fatty acids | Human visceral adipocytes | ↓ SCD1, ELOVL6, inflammatory genes | Regulation of lipid metabolism and inflammation nih.gov |

| Decanoic acid (C10) | Human fibroblasts | ↑ ACADVL, CPT1; ↓ PDK3, PDK4 | Shift towards fatty acid metabolism over glucose metabolism nih.gov |

This table summarizes findings from related fatty acids to infer potential effects of (2R)-8-hydroxy-2-propyl-octanoic acid.

Biological Activities and Mechanistic Insights in Vitro and in Vivo Models

Antimicrobial Properties and Efficacy in Model Organisms

Octanoic acid, the parent molecule, is a medium-chain fatty acid (MCFA) known to possess antimicrobial efficacy against a range of microorganisms, including Escherichia coli O157:H7. nih.gov Its mode of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and the release of intracellular components. nih.gov

The presence of a hydroxyl group in the fatty acid structure can also contribute to antimicrobial action. Hydroxy fatty acids have demonstrated antibacterial activity against various food-borne pathogens, with their efficacy influenced by the position of the hydroxyl group. researchgate.netnih.gov For instance, some hydroxylated fatty acids show strong activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net The amphipathic nature of these molecules, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows them to interact with and disrupt the lipid bilayers of bacterial membranes. researchgate.net

Furthermore, branched-chain fatty acids (BCFAs) themselves can exhibit antimicrobial properties. nih.gov Novel phenolic branched-chain fatty acids have shown potent antimicrobial activity against Gram-positive bacteria like Listeria innocua. nih.gov The combination of a branched alkyl chain and a hydroxyl group in (2R)-8-hydroxy-2-propyl-octanoic acid could therefore confer specific antimicrobial characteristics, though further research is needed to determine its spectrum of activity and efficacy in model organisms.

Roles in Cellular Regulation and Signaling (e.g., adipogenesis in in vitro models)

The regulation of adipogenesis, the process of fat cell development, is a critical area of metabolic research. While direct evidence for the role of (2R)-8-hydroxy-2-propyl-octanoic acid in this process is lacking, studies on related fatty acids offer significant insights.

Medium-chain fatty acids, such as octanoate (B1194180), have been shown to influence adipogenesis in 3T3-L1 preadipocytes. In the absence of a standard hormonal cocktail, octanoate can increase adipogenesis in a dose-dependent manner. nih.gov This effect is associated with the upregulation of key adipogenic transcription factors, including peroxisome-proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα). nih.gov

The introduction of a hydroxyl group, particularly at the C-2 position, adds another layer of regulatory potential. Studies on 2-hydroxy fatty acids have revealed their importance in cellular processes. For example, in adipocytes, the knockdown of fatty acid 2-hydroxylase (FA2H), the enzyme responsible for producing (R)-2-hydroxy fatty acids, leads to reduced glucose uptake and lipogenesis. nih.gov These effects can be reversed by the addition of exogenous (R)-2-hydroxy palmitic acid, but not its (S)-enantiomer, highlighting a stereospecific role in adipocyte function. nih.govuniprot.org

Given that long-chain fatty acids are known to be natural ligands for PPARs, which are master regulators of adipocyte differentiation, it is plausible that (2R)-8-hydroxy-2-propyl-octanoic acid could also modulate these pathways. nih.gov The specific branching and hydroxylation pattern would likely influence its binding affinity and subsequent effects on gene expression related to lipid metabolism and storage. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Branched Hydroxy Fatty Acids

The biological activity of a fatty acid is intricately linked to its chemical structure. Structure-activity relationship (SAR) studies on branched and hydroxy fatty acids help to elucidate how specific molecular features influence their function.

The position of the hydroxyl group on the fatty acid chain is a critical determinant of its biological activity. nih.gov For example, in antifungal studies, the placement of the hydroxyl group has been shown to play an important role in the inhibitory efficacy of hydroxy fatty acids. nih.gov

The stereochemistry of the hydroxyl group is also of paramount importance. Research on 2-hydroxy fatty acids has demonstrated that the (R) and (S) enantiomers can have distinct, and sometimes opposing, biological effects. nih.gov In studies involving adipocytes, the (R)-enantiomer of 2-hydroxy palmitic acid was able to reverse certain metabolic dysfunctions caused by the silencing of the FA2H enzyme, while the (S)-enantiomer was ineffective or even exacerbated the condition. nih.govuniprot.org This stereospecificity is likely due to the specific recognition of the (R)-enantiomer by enzymes and receptors involved in downstream signaling pathways. nih.govmdpi.com

Alkyl branching introduces structural complexity that can significantly alter the physicochemical properties and biological functions of fatty acids. The presence of a branch can affect how the molecule packs into cell membranes, thereby influencing membrane fluidity and the function of membrane-associated proteins. nih.gov

In the context of biological activity, the size and position of the alkyl branch are key factors. For instance, in the realm of anticancer research, studies on branched-chain fatty acids have shown that larger branching groups can adversely affect their anticancer activity. nih.gov Conversely, the introduction of branching can enhance other properties. Saturated branched-chain fatty acid soaps have been observed to have an intermediate effect on skin barrier function compared to their straight-chain saturated and unsaturated counterparts, which is attributed to differences in their melting points and how they interact with intercellular lipids. mdpi.comresearchgate.net The 2-propyl group in (2R)-8-hydroxy-2-propyl-octanoic acid would therefore be expected to modulate its interaction with biological targets in a manner distinct from straight-chain hydroxy fatty acids.

Functional Implications of Stereoisomerism in Biological Contexts

The "handedness" or stereoisomerism of a molecule can have profound implications for its biological function, as enzymes and receptors are often highly specific for a particular stereoisomer. This is particularly evident in the case of hydroxy fatty acids.

The enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing the (R)-enantiomer of 2-hydroxy fatty acids in mammals. nih.govuniprot.orgmdpi.com This stereospecific production suggests that the (R)-enantiomer has specific biological roles. As mentioned previously, in FA2H-deficient adipocytes, it is the (R)-2-hydroxy palmitic acid, not the (S)-enantiomer, that can rescue deficits in glucose uptake and lipogenesis. nih.govuniprot.org This differential effect is thought to be due in part to the preferential incorporation of the (R)-enantiomer into certain sphingolipids, which are important components of lipid rafts and are involved in cell signaling. nih.gov

These findings underscore the principle that the biological activity of a chiral molecule like (2R)-8-hydroxy-2-propyl-octanoic acid cannot be fully understood without considering its specific stereochemistry. The (2R) configuration likely dictates its recognition by specific enzymes and its subsequent metabolic fate and signaling functions, which may differ significantly from its (2S) counterpart or a racemic mixture.

Explorations in Animal Models for Metabolic or Physiological Effects (e.g., endurance capacity)

While no studies have directly examined the effects of (2R)-8-hydroxy-2-propyl-octanoic acid in animal models, research on its parent compound, octanoic acid (C8), provides intriguing clues about its potential physiological effects.

A study in mice fed a diet enriched with octanoic acid for six weeks demonstrated a significant improvement in endurance capacity and an increase in spontaneous activity. nih.govnih.gov This was accompanied by changes in the skeletal muscle, including an increase in the number of oxidative fibers, which are rich in mitochondria. nih.govnih.gov At the molecular level, the octanoic acid-rich diet induced the activation of AMPK, a key energy-sensing enzyme, and increased the expression of genes involved in mitochondrial biogenesis. nih.govnih.gov

These findings suggest that octanoic acid supplementation can enhance endurance by promoting a shift towards a more oxidative muscle phenotype. nih.govnih.gov It is plausible that (2R)-8-hydroxy-2-propyl-octanoic acid could have similar, or perhaps modified, effects on energy metabolism and endurance. The presence of the hydroxyl and propyl groups would alter its metabolic processing and could potentially modulate its interaction with signaling pathways like AMPK and PPARs, which are involved in regulating energy homeostasis. Further in vivo studies are necessary to explore these possibilities.

Interactive Data Table: Effects of Octanoic Acid (C8)-Rich Diet on Mice

| Parameter | Control Group | C8-Rich Diet Group | Percentage Change | p-value |

| Total Distance (Sub-maximal test) | ~100% | ~144% | +44% | < 0.05 |

| Running Duration (Sub-maximal test) | ~100% | ~140% | +40% | < 0.05 |

| Blood Lactate (Post-exercise) | ~100% | ~56% | -44% | < 0.05 |

| Spontaneous Activity | Lower | Higher | Increased | < 0.05 |

Data adapted from a study on the effects of an octanoic acid-rich diet in mice. nih.gov

Advanced Analytical Techniques for Structural and Quantitative Analysis

Chromatographic Techniques for Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques for the analysis of hydroxy fatty acids like (2R)-8-hydroxy-2-propyloctanoic acid. The choice between them often depends on the sample matrix, the required sensitivity, and whether derivatization is feasible.

Method Development for Complex Biological and Synthetic Samples

Developing robust analytical methods for (2R)-8-hydroxy-2-propyloctanoic acid requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection, particularly in complex matrices such as plasma, urine, or synthetic reaction mixtures.

For LC-MS/MS analysis , method development often focuses on achieving efficient chromatographic resolution and sensitive detection. A typical approach involves protein precipitation for plasma samples, sometimes followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. nih.gov The selection of an appropriate LC column, such as a C18 reversed-phase column, and mobile phase gradient is critical. nih.gov For instance, a gradient elution with water and methanol (B129727), both containing a small percentage of formic acid to improve protonation, is a common starting point for separating medium-chain fatty acids. nih.gov The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which is effective for carboxylic acids, and multiple reaction monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity. nih.govnih.gov

For GC-MS analysis , sample preparation is more involved as it requires the extraction of the analyte and subsequent derivatization to increase its volatility. nih.gov Liquid-liquid extraction is a common initial step. nih.gov The separation is then performed on a capillary GC column, where the choice of stationary phase is dictated by the polarity of the derivatized analyte.

A significant challenge in method development is the chiral separation of the (2R)- from the (2S)-enantiomer. This requires specialized chiral columns for either GC or LC, which can distinguish between the stereoisomers.

Derivatization Strategies for Enhanced Analysis

Derivatization is a crucial step for the GC analysis of polar compounds like hydroxy fatty acids. sigmaaldrich.com It serves to reduce polarity, increase thermal stability, and improve chromatographic peak shape. nih.govsigmaaldrich.com For (2R)-8-hydroxy-2-propyloctanoic acid, two functional groups require derivatization: the carboxylic acid and the hydroxyl group.

Esterification: The carboxylic acid group is most commonly converted to its methyl ester (FAME - Fatty Acid Methyl Ester). nih.govsigmaaldrich.com This is often achieved using reagents like boron trifluoride (BF₃) in methanol or by using diazomethane. nih.gov Esterification neutralizes the polar carboxyl group, making the molecule more volatile. sigmaaldrich.com

Silylation/Alkylation of the Hydroxyl Group: The hydroxyl group is also polar and can lead to poor peak shape through hydrogen bonding. gcms.cz It is typically converted to a less polar ether or silyl (B83357) ether.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to form a trimethylsilyl (B98337) (TMS) ether. This is a very common and effective strategy. gcms.cznih.gov

Alkylation: A one-step method using methyl iodide can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov

The combination of esterification and silylation or a one-step methylation creates a derivative that is sufficiently volatile and stable for GC-MS analysis. The specific fragmentation patterns of these derivatives in the mass spectrometer are then used for identification. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the unambiguous structural confirmation of (2R)-8-hydroxy-2-propyloctanoic acid.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. When coupled with LC or GC, it can distinguish the analyte from co-eluting species with similar nominal masses. For a related compound, 8-hydroxyoctanoic acid, negative ion ESI-MS/MS analysis shows a prominent precursor ion [M-H]⁻ at m/z 159. nih.gov The fragmentation pattern provides structural information; for instance, the fragmentation of hydroxy fatty acids often involves cleavages adjacent to the hydroxyl or carboxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals. For a similar hydroxy acid, expected signals might include a triplet for the terminal methyl of the propyl group (around δ 0.9 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (C8, around δ 3.6 ppm), and a broad singlet for the acidic proton of the carboxylic acid (which can be exchanged with D₂O). vulcanchem.comdocbrown.info The protons on the carbons adjacent to the carbonyl (C3) and the chiral center (C2) would also produce distinct multiplets.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) would appear significantly downfield (e.g., >170 ppm). The carbon attached to the hydroxyl group (C8) would resonate in the typical alcohol region (e.g., 60-70 ppm), while the chiral carbon (C2) would also have a characteristic chemical shift.

The following table outlines the expected NMR chemical shifts for a molecule with a similar structure.

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Carboxyl Proton (-COOH) | >10 (broad) | - |

| Carbonyl Carbon (C=O) | - | >170 |

| C8-H (CH-OH) | ~3.6 (multiplet) | ~60-70 |

| C2-H (CH-Propyl) | ~2.3 (multiplet) | ~45-55 |

| Propyl -CH₃ | ~0.9 (triplet) | ~14 |

Note: These are estimated values based on similar structures and can vary based on solvent and other experimental conditions. vulcanchem.comdocbrown.infospectrabase.com

Quantitative Analysis in Research Matrices

Quantitative analysis of (2R)-8-hydroxy-2-propyloctanoic acid in research matrices like plasma, cell cultures, or reaction aliquots is most effectively performed using LC-MS/MS with the stable isotope dilution method. nih.govnih.gov This approach is considered the gold standard for bioanalysis due to its high sensitivity, specificity, and accuracy.

The method involves synthesizing an isotopically labeled internal standard, for example, containing deuterium (B1214612) (²H) or carbon-13 (¹³C). This standard is chemically identical to the analyte but has a different mass. A known amount of the internal standard is added to the sample at the beginning of the sample preparation process. nih.gov

The analyte and the internal standard co-elute from the LC column but are distinguished by the mass spectrometer. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. nih.gov This corrects for any analyte loss during sample extraction and for variations in instrument response (matrix effects). nih.gov The method requires validation according to regulatory guidance, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. nih.govnih.gov

Computational Chemistry Approaches for Property Prediction and Structural Analysis

Computational chemistry and molecular modeling serve as powerful tools to predict properties and analyze the structure of (2R)-8-hydroxy-2-propyloctanoic acid without the need for empirical measurement. researchgate.netunifap.br These methods can provide insights into the molecule's three-dimensional conformation, electronic properties, and potential interactions with biological targets. unifap.brnih.gov

Property Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular descriptors. unifap.br These include steric and electronic properties that influence the molecule's behavior.

Structural Analysis: Molecular modeling can be used to visualize the three-dimensional structure of the (2R)-isomer. The specific (R) configuration at the C2 chiral center dictates a unique spatial arrangement of the propyl group relative to the rest of the fatty acid chain. This conformation is critical for its interaction with chiral entities like enzymes or chiral stationary phases in chromatography. nih.gov Modeling can help rationalize the observed chromatographic behavior and predict spectroscopic properties like NMR chemical shifts. For example, molecular dynamics simulations can explore the conformational landscape of the molecule, identifying low-energy structures that are likely to be prevalent in solution. nih.gov

The table below lists some key molecular properties for a similar C8 hydroxy fatty acid that can be predicted using computational tools.

| Property | Predicted Value/Descriptor | Significance |

| Molecular Weight | 202.29 g/mol | Basic physical property. vulcanchem.com |

| XLogP3 | ~1.5 - 2.5 | Predicts hydrophobicity and partitioning behavior. nih.gov |

| Polar Surface Area | ~57.5 Ų | Influences membrane permeability and intermolecular interactions. nih.gov |

| Hydrogen Bond Donors | 2 | Number of OH, NH groups. nih.gov |

| Hydrogen Bond Acceptors | 3 | Number of O, N atoms. nih.gov |

Note: Values are for related isomers and serve as estimates. Specific calculations for the (2R)-8-hydroxy-2-propyl isomer would be required for precise data.

Applications in Chemical Biology and Bioengineering

Utilization as Chiral Building Blocks and Synthons in Organic Synthesis

Chiral building blocks are essential components in the synthesis of complex, optically active molecules, particularly for pharmaceuticals and natural products. enamine.net The defined stereochemistry of these blocks is crucial as biological targets are inherently chiral, and their interactions with therapeutic agents often require a precise stereochemical match. (2R)-8-hydroxy-2-propyloctanoic acid serves as a valuable synthon, a molecular fragment used in chemical synthesis, due to its specific (R) configuration at the α-carbon.

The synthesis of such chiral molecules can be achieved through several methods, including asymmetric synthesis using chiral catalysts, biosynthesis, and the resolution of racemic mixtures. nih.gov For instance, asymmetric hydrogenation with chiral catalysts like DuPHOS or Noyori's catalysts is a predictable method to install a specific stereocenter. nih.gov The synthesis of chiral carboxylic acids is a key area, as these compounds are important intermediates. A patented process highlights a method for producing high optical-purity 2(R)-2-propyloctanoic acid by reducing (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using a carbon-supported platinum catalyst. google.com This process yields a product with an optical purity of at least 97.14%. google.com Another patented method involves the ring-opening of (2R)-2-hexyloxirane, followed by several steps including recrystallization of the (2R)-2-propyloctanamide intermediate, to efficiently produce (2R)-2-propyloctanoic acid. google.com

The utility of chiral building blocks derived from fatty acids is demonstrated in the synthesis of various biologically active compounds, such as enzyme inhibitors and ant venom alkaloids. researchgate.netsigmaaldrich.com The presence of both a carboxylic acid and a hydroxyl group in (2R)-8-hydroxy-2-propyloctanoic acid allows for sequential or selective reactions at either end of the molecule, enabling the construction of complex molecular architectures with controlled stereochemistry.

| Synthesis Strategy | Description | Key Features | Reference(s) |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., DuPHOS, Noyori's catalysts) to create specific stereocenters during synthesis. | Predictable stereochemical outcome. High enantiomeric excess. | nih.gov |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture using techniques like chiral chromatography or crystallization with resolving agents. | Allows isolation of a desired enantiomer from a mix. | enamine.net |

| Patented Reduction Method | Reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid via hydrogenation. | Achieves high optical purity (≥97.14%) for the final (2R)-2-propyloctanoic acid product. | google.com |

| Patented Ring-Opening Method | Synthesis starting from (2R)-2-hexyloxirane, proceeding through a (2R)-2-propyloctanamide intermediate. | Avoids dangerous reaction steps and requires fewer steps than conventional processes. | google.com |

Precursors for the Derivatization and Synthesis of Novel Bioactive Molecules

The structure of (2R)-8-hydroxy-2-propyloctanoic acid is a template for creating new molecules with potential biological activity. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a common strategy in drug discovery. The carboxylic acid and hydroxyl functional groups are reactive sites for such modifications.

For example, the carboxylic acid can be converted into esters, amides, or other functional groups, while the terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. These transformations can lead to the synthesis of novel compounds with potential therapeutic applications. The synthesis of hydroxyethylene dipeptide isosteres, known for their enzyme inhibition properties, is one such application of similar chiral hydroxy acid intermediates. sigmaaldrich.com

Patents describe the production of (2R)-2-propyloctanoic acid for use in pharmaceuticals. google.comgoogle.com This indicates its role as a key intermediate in the synthesis of active pharmaceutical ingredients. The development of optically active 2-amino-3-hydroxypropanoic acid derivatives, which are important intermediates for various fine chemicals and pharmaceuticals, showcases a similar synthetic strategy where a chiral hydroxy acid framework is fundamental. google.com The synthesis of these derivatives often starts from optically active precursors to ensure the final product has the correct stereochemistry for its biological function. google.com

Development of Bioproduction Platforms for Specialty Chemicals

Metabolic engineering of microorganisms offers a sustainable alternative to petrochemical-based processes for the production of specialty chemicals, including carboxylic acids. nih.gov Organisms like Escherichia coli and Saccharomyces cerevisiae are often engineered as cell factories to produce valuable compounds from renewable feedstocks. nih.govmdpi.com The production of hydroxy fatty acids is a target of such engineering efforts.

Strategies for enhancing the production of fatty acid-derived chemicals include:

Increasing Precursor Supply : Engineering metabolic pathways to boost the availability of key precursors like acetyl-CoA and NADPH. mdpi.com For instance, overexpressing genes for enzymes in the pentose (B10789219) phosphate (B84403) pathway can increase the NADPH supply, leading to higher fatty acid yields. mdpi.com

Pathway Redirection : Deleting genes for competing pathways to channel metabolic flux towards the desired product. mdpi.com

Heterologous Gene Expression : Introducing genes from other organisms to create novel production pathways.

A key challenge in producing specific oleochemicals is controlling the chain length and functionalization. One strategy involves using an acyl-ACP:CoA transacylase, such as PhaG from Pseudomonas, which can transfer 3-hydroxy acyl chains from the acyl-carrier protein (ACP) to coenzyme A (CoA). nih.gov This creates a pool of (R)-3-hydroxyacyl-CoAs that can be directed towards various products, bypassing the need for ATP-dependent reactivation of free fatty acids. nih.gov Researchers have successfully engineered E. coli using this approach to produce over 1 g/L of medium-chain free fatty acids and other oleochemicals. nih.gov

The engineering of propionyl-CoA metabolism is another relevant area, as this C3 building block can serve as a precursor for a variety of products, including odd-chain fatty acids. uwaterloo.ca By establishing pathways for propionyl-CoA synthesis in hosts like E. coli, it becomes possible to produce more complex and valuable chemicals. uwaterloo.ca

| Engineering Strategy | Organism | Target Compound Class | Key Findings | Reference(s) |

| Precursor & Cofactor Supply | Saccharomyces cerevisiae | Fatty Acids (FAs) | Overexpression of glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) increased NADPH supply and FA production by 1.7-fold. | mdpi.com |

| Acyl-Transferase Activity | Escherichia coli | Medium-Chain Oleochemicals | Expression of PhaG (acyl-ACP:CoA transacylase) enabled the production of over 1 g/L of medium-chain fatty acids, fatty alcohols, and methyl ketones. | nih.gov |

| Pathway Manipulation | Escherichia coli | Carboxylic Acids | Overexpression of PEP carboxylase (ppc) or pyruvate (B1213749) carboxylase (pyc) significantly increased succinic acid production. | nih.gov |

| Precursor Engineering | Escherichia coli | Propionyl-CoA derived products | Catabolism of 2-ketobutyrate or succinyl-CoA has been explored to enable biosynthesis of propionyl-CoA from common carbon sources. | uwaterloo.ca |

Role in Investigating Fatty Acid Metabolism and Enzyme Function

Hydroxy fatty acids play important roles in cellular signaling and metabolism. The introduction of a hydroxyl group into a fatty acid backbone can significantly alter its physical properties and biological function. Studying compounds like (2R)-8-hydroxy-2-propyloctanoic acid can provide insights into the enzymes that produce and metabolize these molecules and the pathways they influence.

For example, fatty acid 2-hydroxylase (FA2H) is an enzyme that introduces a hydroxyl group at the C-2 position of fatty acids. nih.gov Research on (R)-2-hydroxy palmitic acid, a product of FA2H, has shown that it can act as a signaling molecule to suppress tumor growth by activating the AMPK/YAP pathway. nih.gov This demonstrates that specific chiral hydroxy fatty acids can have potent biological effects and regulate key cellular processes. nih.gov

The metabolism of fatty acids by certain microorganisms, such as the yeast Pityrosporum ovale, leads to the production of hydroxy fatty acids. nih.gov This yeast specifically converts even-carbon-number fatty acids into products like 9-hydroxypalmitic acid, highlighting a specialized metabolic pathway for fatty acid hydroxylation. nih.gov Investigating the enzymes responsible for this conversion could uncover novel biocatalysts for the specific production of hydroxy fatty acids. The use of structurally defined hydroxy fatty acids as probes or substrates can help to elucidate the function, substrate specificity, and stereoselectivity of enzymes involved in fatty acid modification, such as hydroxylases, oxidases, and transferases.

Future Research Directions

Elucidation of Novel Biosynthetic Pathways for Branched and Hydroxylated Fatty Acids

The biosynthesis of fatty acids is a fundamental metabolic process, typically involving the iterative condensation of two-carbon units from malonyl-CoA. nih.gov However, the generation of non-canonical structures, such as branched chains and hydroxyl groups, requires specialized enzymatic machinery. Future research will need to focus on identifying and characterizing the enzymes and pathways responsible for these modifications.

Key research questions in this area include:

Identification of branching enzymes: What are the specific enzymes (e.g., methyltransferases, isomerases) that introduce the propyl group at the C-2 position of the octanoic acid backbone?

Characterization of hydroxylating enzymes: The terminal hydroxyl group at the C-8 position is likely introduced by a cytochrome P450 monooxygenase or a related hydroxylase. In-depth studies are needed to identify these enzymes and understand their substrate specificity and reaction mechanisms.

Pathway reconstitution: A complete understanding of the biosynthesis will require the heterologous reconstitution of the identified genes in a suitable host organism, such as Saccharomyces cerevisiae or Aspergillus niger. nih.gov This would not only confirm the function of the genes but also provide a platform for producing the compound for further study. nih.gov

Detailed in vivo and in vitro characterization of these biosynthetic pathways will be essential for uncovering what are likely to be novel enzymatic mechanisms. nih.gov

Advanced Stereoselective Synthesis and Enantioseparation Methodologies

The "(2R)-" designation indicates a specific stereochemistry at the C-2 position, which is crucial for the molecule's biological activity. The chemical synthesis of such a chiral molecule presents a significant challenge, requiring advanced stereoselective methods.

Future research in this area should focus on:

Development of stereoselective synthetic routes: This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor to control the stereochemistry at the C-2 position. elsevierpure.comchemistryviews.org The synthesis of specialized pro-resolving mediators (SPMs), which are also complex oxygenated fatty acids, has spurred great interest in the synthetic community and provides a roadmap for such endeavors. nih.gov

Enantioseparation techniques: In cases where a stereoselective synthesis is not readily achievable, the development of efficient methods for separating the (2R)- and (2S)-enantiomers will be critical. This could include chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution.

Confirmation of absolute configuration: Once the compound is synthesized or isolated, rigorous analytical techniques, such as X-ray crystallography or NMR spectroscopy with chiral shift reagents, will be necessary to confirm the absolute stereochemistry. nih.gov

The ability to produce enantiomerically pure samples of the compound is a prerequisite for any meaningful biological evaluation. chemistryviews.orgnih.gov

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Fatty acids, particularly those with modifications like hydroxylation and branching, can exhibit a wide range of biological activities. For instance, various fatty acids are known to have antimicrobial properties, acting by disrupting the bacterial cell membrane, interfering with the electron transport chain, or inhibiting nutrient uptake. nih.govnih.gov

Key areas of investigation for the biological activity of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- would include:

Antimicrobial activity: Screening the compound against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent. Studies have shown that medium-chain fatty acids and their derivatives can be effective against various microbes. nih.gov

Anti-inflammatory and pro-resolving effects: Many hydroxylated fatty acids, such as the resolvins and protectins, are potent specialized pro-resolving mediators that play a key role in the resolution of inflammation. nih.gov It would be crucial to investigate if this compound has similar properties.

Cellular and molecular targets: If biological activity is observed, the next step would be to identify the specific molecular targets and pathways through which the compound exerts its effects. This could involve techniques such as affinity chromatography, proteomics, and genetic screens. For example, untargeted MS-MS has been used to show that linoleic acid metabolism is upregulated in macrophages infected with S. aureus, leading to the production of reactive oxygen species and bacterial elimination. nih.gov

Understanding the precise mechanism of action is fundamental for any potential therapeutic application. acs.org

Integration of Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the role of novel fatty acids like Octanoic acid, 8-hydroxy-2-propyl-, (2R)- in biological systems, a systems biology approach integrating multiple "omics" datasets will be invaluable. nih.gov This approach moves beyond studying single components to analyzing the complex interactions within a biological system as a whole. youtube.com

Future research should aim to:

Utilize genome-scale metabolic models (GEMs): GEMs provide a computational framework for integrating omics data and simulating metabolic fluxes. researchgate.netfao.org This can help to predict the effects of the novel fatty acid on cellular metabolism and identify key regulatory nodes. nih.gov

Identify biomarkers: A multi-omics approach can help in the discovery of biomarkers associated with the production or activity of the fatty acid, which could be useful for diagnostics or for monitoring therapeutic responses. researchgate.net

This integrative strategy is essential for moving from a reductionist to a holistic understanding of the function of novel metabolites. pnnl.gov

Development of Sustainable Bioproduction Processes for Specialty Fatty Acids

The industrial production of specialty fatty acids is increasingly moving towards sustainable, bio-based processes to overcome the limitations and environmental concerns associated with traditional chemical synthesis and extraction from natural sources. nih.govnih.gov For a compound like Octanoic acid, 8-hydroxy-2-propyl-, (2R)-, developing a bioproduction platform would be a key long-term goal.

This would involve:

Metabolic engineering of microbial hosts: Once the biosynthetic pathway is elucidated (as described in 9.1), the genes can be introduced into a suitable microbial host, such as Yarrowia lipolytica or Escherichia coli, and optimized for high-yield production. osu.edu

Fermentation process optimization: Developing and optimizing the fermentation conditions (e.g., media composition, pH, temperature, aeration) to maximize the production of the target fatty acid. osu.edu

Sustainable downstream processing: Designing and implementing "green" and efficient methods for extracting and purifying the fatty acid from the fermentation broth. frontiersin.orgnih.gov This includes exploring techniques like supercritical fluid extraction and developing advanced purification methodologies. frontiersin.org

The development of a robust and sustainable bioproduction process is crucial for making novel specialty fatty acids accessible for a wide range of applications in the food, pharmaceutical, and chemical industries. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.